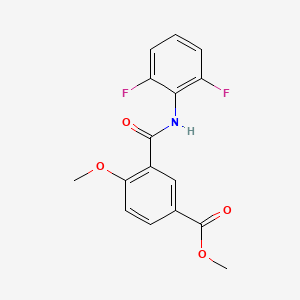
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate
描述
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group, a difluorophenylcarbamoyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate typically involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-difluorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to form an amine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzaldehyde or 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoic acid.
Reduction: Formation of 3-(2,6-difluorophenylamino)-4-methoxybenzoate.
Substitution: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate or 3-(2,6-difluorophenylcarbamoyl)-4-aminobenzoate.
科学研究应用
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluorophenylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate
- Methyl 3-(2,6-difluorophenylcarbamoyl)-4-aminobenzoate
- Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methylbenzoate
Uniqueness
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate is unique due to the presence of both the methoxy and difluorophenylcarbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
methyl 3-[(2,6-difluorophenyl)carbamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c1-22-13-7-6-9(16(21)23-2)8-10(13)15(20)19-14-11(17)4-3-5-12(14)18/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELLMBJRASNGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














